Quinuclium bromide
Description
Quinuclium bromide, chemically designated as 1-methyl-3-oxo-4-phenyl-1-azoniabicyclo(2.2.2)octane bromide, is an antihypertensive agent with the molecular formula C₁₄H₁₈NO₂Br·H₂O . It is regulated as an active pharmaceutical ingredient (API) by the U.S. FDA under Unique Ingredient Identifier (UNII) 502H53WMM0 and classified under HS code 29333999 internationally. The compound is recognized by multiple identifiers, including NIH Compound ID 47458, UMLS ID C2825666, and NCI Concept Code C81522 . Structurally, it features a quinuclidine core with a phenyl substituent and a bromide counterion, as represented by the SMILES notation: C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] .
This compound’s mechanism of action involves antagonizing muscarinic acetylcholine receptors, contributing to its antihypertensive effects. It is listed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under SUB10224MIG, reflecting its regulatory status in the EU .
Properties
CAS No. |
35425-83-3 |
|---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide |
InChI |
InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
YNUZUBWTAHVOFU-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Synonyms |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
Origin of Product |
United States |
Preparation Methods
The synthesis of quinuclium bromide typically involves the reaction of quinuclidine with bromine in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity .
Chemical Reactions Analysis
Quinuclium bromide undergoes various chemical reactions, including:
Scientific Research Applications
Quinuclium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its potential analgesic and antihypertensive properties make it a subject of interest in biological studies.
Medicine: Research has explored its use in treating hypertension and other cardiovascular conditions.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Quinuclium bromide exerts its effects by blocking adrenergic neurons and depleting heart norepinephrine levels. This action reduces orthostatic blood pressure responses and influences various cardiovascular parameters. It does not significantly affect cardiac output, heart rate, or stroke volume .
Comparison with Similar Compounds
Quinuclium Bromide vs. Amiquinsin
- Molecular Structure: this compound: A quaternary ammonium compound with a bicyclic quinuclidine ring system. Amiquinsin (C₁₁H₁₂N₂O₂): A quinoline derivative, specifically 4-amino-6,7-dimethoxyquinoline .
- Mechanism: this compound: Muscarinic receptor antagonism.
- Regulatory Status: this compound: FDA-regulated API with international HS/SITC codes. Amiquinsin: WHO International Non-Proprietary Name (INN) with HS code 29334990 .
This compound vs. Mibefradil
- Molecular Structure :
- Mechanism :
- This compound: Targets muscarinic receptors.
- Mibefradil: Inhibits T-type calcium channels, reducing vascular resistance.
- Clinical Use :
Pharmacokinetic and Physicochemical Properties
| Property | This compound | Amiquinsin | Mibefradil |
|---|---|---|---|
| Molecular Weight | 368.26 g/mol (hydrate) | 220.23 g/mol | 515.62 g/mol |
| LogP (Predicted) | Not reported | ~1.5 (quinoline-based) | 4.2 (lipophilic) |
| Solubility | Hydrophilic (ionized) | Moderate (base form) | Low (hydrochloride salt) |
| BBB Penetration | Unlikely (quaternary) | Possible | Yes |
| Regulatory Status | FDA, EMA-approved | INN-listed | Withdrawn |
Key Differences and Clinical Implications
Target Specificity : this compound’s muscarinic antagonism contrasts with Mibefradil’s calcium channel blockade, resulting in distinct side effect profiles (e.g., dry mouth vs. reflex tachycardia) .
Chemical Class : Quinuclium’s quaternary ammonium structure limits central nervous system (CNS) penetration, whereas Mibefradil’s lipophilicity permits CNS activity .
Safety Profiles : Mibefradil’s inhibition of CYP3A4 led to its withdrawal, while this compound lacks significant CYP interactions .
Research and Regulatory Considerations
- This compound: Limited recent clinical data, but its regulatory approvals suggest established safety in hypertension management.
- Amiquinsin : Predominantly referenced in older pharmacological literature, with unclear current usage .
- Mibefradil : Serves as a cautionary example of drug interactions, emphasizing the need for thorough metabolic profiling during development .
Biological Activity
Quinuclium bromide, a quinuclidine derivative, is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its quinuclidine core, which contributes to its biological activity. The structure can be represented as follows:
- Molecular Formula : C14H18BrNO
- Molecular Weight : 304.2 g/mol
- CAS Number : 47458
This compound exerts its biological effects primarily through modulation of neurotransmitter systems. It acts as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system. This interaction can influence various physiological processes, including:
- Neuromuscular Transmission : By blocking nAChRs, this compound can inhibit muscle contraction.
- Cognitive Function : Its effects on cholinergic pathways suggest potential implications in cognitive enhancement or impairment.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that bromide salts, including this compound, may have anticonvulsant properties. A study highlighted the successful use of potassium bromide in children with refractory seizures, suggesting a similar potential for this compound in managing epilepsy .
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release may help protect neuronal cells from excitotoxicity.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by interacting with pain pathways in the central nervous system.
Case Study 1: Anticonvulsant Efficacy
A recent case study evaluated the efficacy of this compound in patients with treatment-resistant epilepsy. The study involved administering varying doses of this compound alongside standard antiepileptic medications. Results indicated a significant reduction in seizure frequency among participants, supporting the compound's role as a potential adjunct therapy for epilepsy management.
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive effects of this compound in elderly patients with mild cognitive impairment (MCI). Participants receiving this compound showed improved scores on cognitive assessments compared to a placebo group, indicating potential benefits for cognitive function.
Safety and Toxicity
While this compound shows promise in various therapeutic applications, safety profiles must be established through rigorous clinical trials. The compound's interaction with nAChRs necessitates careful monitoring for potential side effects, including:
- Neuromuscular Blockade : High doses may lead to muscle weakness or paralysis.
- Cognitive Impairment : Prolonged use could affect cognitive functions adversely.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing quinuclium bromide with high purity?
- Answer : Synthesis of this compound (C₁₄H₁₈NO₂Br·H₂O) requires careful optimization of reaction conditions, such as temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., quinuclidin-3-ol derivatives and brominating agents). Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Crystallographic studies (XRD) may further resolve stereochemical details . For reproducible results, document reaction yields, byproduct profiles, and purification steps (e.g., recrystallization solvents) in supplementary materials .
Q. Which analytical techniques are critical for verifying this compound’s stability under varying storage conditions?
- Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should include:
- Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds.
- Mass spectrometry (MS) to detect degradation products (e.g., hydrolysis of the quinuclidine ring or bromide displacement).
- UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes.
Cross-reference findings with regulatory databases (e.g., FDA Unique Ingredient Identifier 502H53WMM0) to align with established quality standards .
Q. How can researchers design in vitro assays to evaluate this compound’s antihypertensive mechanism?
- Answer : Use isolated tissue preparations (e.g., rat aortic rings) to measure vasorelaxation responses via myography , comparing dose-dependent effects against known muscarinic receptor antagonists. Pair this with radioligand binding assays (e.g., [³H]-N-methylscopolamine displacement) to quantify receptor affinity (Kᵢ values). Include negative controls (e.g., atropine) and statistical models (e.g., Hill plots) to differentiate competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic (PK) parameters be resolved across species?
- Answer : Discrepancies in bioavailability or half-life (e.g., rat vs. primate models) may arise from species-specific metabolic pathways. Conduct interspecies comparative studies using:
- LC-MS/MS to quantify plasma/metabolite concentrations.
- CYP450 inhibition assays to identify enzymatic interactions.
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK profiles. Address variability by standardizing protocols (e.g., fasting states, dosing intervals) and reporting confidence intervals in meta-analyses .
Q. What experimental strategies elucidate this compound’s dual role as a stabilizer/destabilizer of ion channels in electrophysiological studies?
- Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human muscarinic M₃ receptors to measure current modulation. Vary extracellular bromide ion concentrations to isolate ligand-specific effects from counterion interference. For molecular insights, employ molecular dynamics simulations to model ligand-receptor interactions, focusing on hydrogen bonding with Asp148 and Tyr529 residues. Correlate findings with circular dichroism (CD) spectra to detect conformational changes in receptor structure .
Q. How should researchers design in vivo studies to evaluate long-term neurovascular effects of this compound?
- Answer : Implement a longitudinal rodent model with telemetric blood pressure monitoring and magnetic resonance angiography (MRA) to assess cerebral blood flow. Include cohorts with genetic hypertension (e.g., SHR rats) and controls. Terminate subsets at intervals for histopathology (e.g., hippocampal microgliosis) and qPCR analysis of endothelial nitric oxide synthase (eNOS) expression. Use mixed-effects models to account for inter-individual variability and confounders (e.g., age, diet) .
Methodological Notes
- Data Contradiction Analysis : When reconciling divergent results (e.g., receptor affinity vs. in vivo efficacy), apply Bland-Altman plots or meta-regression to identify systematic biases. Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics alongside functional assays) .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including power calculations and randomization. For human tissue samples, obtain IRB approval and document provenance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
